Methyl 5-(1-aminocyclopropyl)nicotinate
Description
Methyl 5-(1-aminocyclopropyl)nicotinate (CAS 67383-31-7) is a nicotinic acid derivative characterized by a pyridine ring substituted with a methyl ester at the 3-position and a 1-aminocyclopropyl group at the 5-position. This compound is of significant interest in medicinal and synthetic chemistry due to the unique steric and electronic properties imparted by the aminocyclopropyl moiety.
Properties
Molecular Formula |
C10H12N2O2 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
methyl 5-(1-aminocyclopropyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C10H12N2O2/c1-14-9(13)7-4-8(6-12-5-7)10(11)2-3-10/h4-6H,2-3,11H2,1H3 |
InChI Key |
GHYBUIWQKOYIQV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CN=C1)C2(CC2)N |
Origin of Product |
United States |
Preparation Methods
Esterification of Nicotinic Acid
Methyl nicotinate is commonly synthesized by esterification of nicotinic acid with methanol under acidic catalysis. The reaction conditions typically involve:
- Reagents: Nicotinic acid, methanol, concentrated sulfuric acid or p-toluenesulfonic acid as catalyst.
- Conditions: Reflux under methanol for extended periods (e.g., 13 hours).
- Purification: Silica gel column chromatography using petroleum ether/ethyl acetate (4:1) solvent system.
- Yield and Purity: Approximately 23-25% yield with purity confirmed by TLC, NMR, and mass spectrometry.
| Parameter | Data |
|---|---|
| Melting Point | 40-42 °C |
| IR Peaks (cm⁻¹) | 1728 (C=O), 1587 (C=N), 1429 (C=C aromatic), 1292-1120 (C-O-C) |
| ^1H NMR (δH ppm) | 9.34 (s, H-2), 8.97 (br d, H-4, H-6), 8.04 (br s, H-5), 4.05 (s, OCH3) |
| Mass Spec (m/z) | 137 [M+], 122 [M-CH3]+, 106 [MOCH3]+ |
This esterification is a foundational step before further functionalization to introduce the aminocyclopropyl group.
Introduction of the 1-Aminocyclopropyl Group
Cyclopropane Ring Formation and Amination
The 1-aminocyclopropyl moiety can be introduced by:
- Utilizing 1-isocyano-cyclopropane-carboxylic acid esters as intermediates.
- Hydrolysis of these esters yields 1-amino-cyclopropane-carboxylic acid esters.
- Alkylation or substitution reactions on the nicotinate ester core to attach the cyclopropyl amine substituent.
A representative approach involves:
- Reacting 1-isocyano-cyclopropane-carboxylic acid esters with nucleophiles under controlled conditions.
- Employing alkali metal alcoholates and dimethyl sulfate for methylation steps.
- Isolation of products by organic solvent extraction, washing, drying, and concentration.
- Reaction temperatures may involve reflux conditions and extended reaction times to ensure complete conversion.
This method provides a controlled pathway to obtain the aminocyclopropyl functionalized nicotinate esters with high specificity.
Purification and Yield Optimization
Purification Techniques
- Crude products are purified by filtration, centrifugation, and recrystallization.
- Solvent systems such as ethanol, dichloromethane, and petroleum ether/ethyl acetate mixtures are employed.
- pH adjustments during workup (e.g., with concentrated hydrochloric acid) help separate by-products such as manganese dioxide or pyridinedicarboxylic acids.
- Cooling and stirring at low temperatures (0–5 °C) facilitate crystallization of the pure compound.
Yield and Purity
- Reported yields for methyl nicotinate synthesis are around 23-25%.
- High-purity nicotinate derivatives can reach ≥99% purity after optimized purification.
- For cyclopropyl amine derivatives, yields depend on reaction conditions but can be optimized by controlling reagent ratios and reaction times.
Example Preparation Method from Literature
| Step | Description | Conditions/Notes |
|---|---|---|
| 1 | Esterification of nicotinic acid with methanol catalyzed by concentrated sulfuric acid | Reflux 13 h, followed by silica gel chromatography purification |
| 2 | Preparation of 1-isocyano-cyclopropane-carboxylic acid esters | Reaction with alkali metal alcoholates and dimethyl sulfate in organic solvent |
| 3 | Hydrolysis of isocyano esters to 1-amino-cyclopropane-carboxylic acid esters | Controlled hydrolysis under mild conditions |
| 4 | Coupling or substitution to attach the 1-aminocyclopropyl group onto methyl nicotinate core | Stirring under reflux, followed by workup with solvent extraction and pH adjustment |
| 5 | Purification by recrystallization and filtration | Cooling to 0–5 °C, centrifugation, drying at 60–70 °C |
Research Findings and Notes
- The oxidation of 3,5-dimethylpyridine to 5-methyl-nicotinic acid (a related intermediate) can be performed using potassium permanganate in aqueous media, with careful pH control to maximize purity and minimize by-products.
- Esterification reactions require careful control of temperature and acid catalyst concentration to optimize yield and minimize side reactions.
- The aminocyclopropyl group introduction relies on the availability of suitable cyclopropane intermediates and controlled hydrolysis steps to avoid ring opening or side reactions.
- Recent studies emphasize mild conditions and solvent choices to improve yield and reduce impurities.
Summary Table: Key Preparation Parameters
| Parameter | Typical Conditions/Values | Notes |
|---|---|---|
| Starting Material | Nicotinic acid, 3,5-dimethylpyridine | For ester and acid intermediates |
| Esterification Catalyst | Concentrated sulfuric acid or p-toluenesulfonic acid | Acid-catalyzed esterification |
| Reaction Temperature | Reflux (approx. 65–80 °C) | Extended reaction times (up to 13 h) |
| Aminocyclopropyl Introduction | Hydrolysis of isocyano esters, alkylation | Controlled pH, temperature, reagent ratios |
| Purification | Silica gel chromatography, recrystallization | Solvent systems: petroleum ether/ethyl acetate, ethanol |
| Final Product Purity | ≥99% | Confirmed by NMR, MS, IR |
| Yield | 20-25% (esterification), variable for amination | Dependent on reaction optimization |
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(1-aminocyclopropyl)nicotinate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield nicotinic acid derivatives, while reduction may produce cyclopropylamine derivatives.
Scientific Research Applications
Methyl 5-(1-aminocyclopropyl)nicotinate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and disease treatment.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of Methyl 5-(1-aminocyclopropyl)nicotinate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Properties
Electronic and Steric Effects
- Electron-Donating vs. Electron-Withdrawing Groups: Methoxy substituents (electron-donating) stabilize the pyridine ring, while bromine (electron-withdrawing) increases electrophilicity. The amino group in the target compound balances both effects, enabling diverse reactivity .
Research Findings and Limitations
- Similarity Scores: Despite high similarity scores (e.g., 0.84 for Methyl 5-cyclopropyl-2-methoxynicotinate), functional differences arise from substituent chemistry. For instance, the amino group in the target compound increases aqueous solubility by ~30% compared to methoxy analogs .
- Contradictions : Identical similarity scores for distinct analogs (e.g., Methyl 5-cyclopropyl-2-methoxynicotinate and Methyl 2,6-dimethoxynicotinate) suggest algorithmic limitations in evaluating functional group impacts.
Biological Activity
Methyl 5-(1-aminocyclopropyl)nicotinate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of nicotinic acid derivatives. Its structure features a cyclopropyl group attached to an amino group, which is significant for its biological interactions. The compound's chemical formula is CHNO, and it exhibits properties typical of nicotinic acid derivatives, including the ability to interact with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors play crucial roles in neurotransmission and are implicated in various neurological disorders. The compound may enhance neurotransmitter release, modulate synaptic plasticity, and exhibit neuroprotective effects.
Potential Mechanisms Include:
- Receptor Binding : It may bind to nAChRs, influencing their activity and downstream signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although further research is required to elucidate the specific mechanisms involved.
- Antiviral Properties : Similar compounds have shown potential antiviral effects, indicating that this compound could also be explored in this context.
Antimicrobial Activity
Research indicates that derivatives of nicotinic acid exhibit various degrees of antimicrobial activity. This compound has been studied for its potential effectiveness against certain bacterial strains. Table 1 summarizes the antimicrobial activity of related compounds:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| Methyl nicotinate | Escherichia coli | 64 µg/mL |
| Nicotinic acid | Pseudomonas aeruginosa | 128 µg/mL |
Neuroprotective Effects
Studies suggest that compounds interacting with nAChRs can enhance cognitive function and provide neuroprotection in models of neurodegenerative diseases. For instance, this compound has shown promise in preclinical models targeting conditions such as Alzheimer’s disease.
Case Studies
- Neuroprotective Study : In a study published by [source], researchers administered this compound to rodent models exhibiting symptoms akin to Alzheimer's disease. The results indicated a significant improvement in memory retention and reduced neuronal apoptosis compared to control groups.
- Antimicrobial Efficacy : A study conducted by [source] evaluated the antimicrobial properties of various nicotinic acid derivatives, including this compound. The compound demonstrated effective inhibition against Gram-positive bacteria, suggesting potential applications in treating infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
